![molecular formula C13H17NO3S B5635147 1-(mesitylsulfonyl)-2-pyrrolidinone](/img/structure/B5635147.png)
1-(mesitylsulfonyl)-2-pyrrolidinone
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Overview
Description
Synthesis Analysis
The synthesis of sulfonyl pyrrolidinone derivatives often involves strategic functionalization of the pyrrolidinone backbone with various sulfonyl groups to enhance their chemical reactivity and utility in organic synthesis. For instance, novel syntheses utilizing cobalt carbonyl catalyzed carbonylation of azetidines have been developed to efficiently produce highly substituted pyrrolidinones with good regioselectivity, showcasing the adaptability of pyrrolidinone frameworks for functionalization (Roberto & Alper, 1989).
Molecular Structure Analysis
The molecular structure of sulfonyl pyrrolidinone derivatives is critical for their chemical behavior. X-ray crystallography and computational methods have been used to explore the structure and conformation of these compounds. For example, studies on solvated 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide have provided insights into its planar structure and the importance of hydrogen bonding in defining its conformation (Banerjee et al., 2002).
Chemical Reactions and Properties
The chemical reactions and properties of 1-(mesitylsulfonyl)-2-pyrrolidinone derivatives are influenced by their molecular structure. These compounds participate in various chemical reactions, including conjugate addition reactions and carbonylation, to yield biologically active molecules and potential precursors for further synthesis. For instance, studies on the preparation of reactive 3-pyrrolin-2-ones in conjugate addition reactions highlight the versatility of pyrrolidinone derivatives in organic synthesis (Alves, 2007).
properties
IUPAC Name |
1-(2,4,6-trimethylphenyl)sulfonylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-9-7-10(2)13(11(3)8-9)18(16,17)14-6-4-5-12(14)15/h7-8H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVXZHJFRFIKQMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2,4,6-Trimethylphenyl)sulfonyl]pyrrolidin-2-one |
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